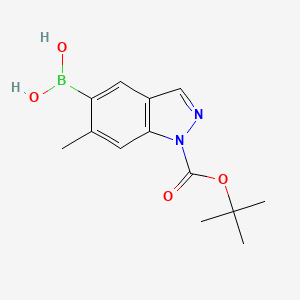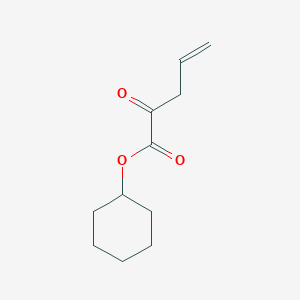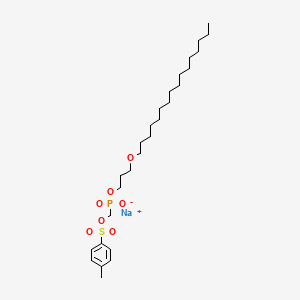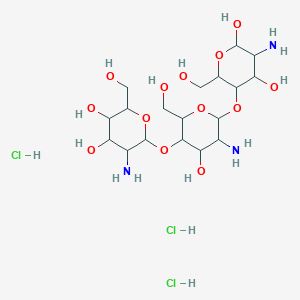
2-Amino-3-(m-fluorophenyl)-1-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de 2-amino-3-(m-fluorophényl)-1-propanol est un composé chimique qui présente un groupe amino, un groupe fluorophényl et un groupe propanol
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du chlorhydrate de 2-amino-3-(m-fluorophényl)-1-propanol implique généralement la réaction du m-fluorobenzaldéhyde avec le nitrométhane pour former un intermédiaire nitroalcène. Cet intermédiaire est ensuite réduit en amine correspondante à l'aide d'un agent réducteur tel que l'hydrure de lithium et d'aluminium. L'étape finale implique la conversion de l'amine en sel chlorhydrate par traitement avec de l'acide chlorhydrique.
Méthodes de production industrielles
Dans les milieux industriels, la production du chlorhydrate de 2-amino-3-(m-fluorophényl)-1-propanol peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer l'efficacité et le rendement du composé.
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de 2-amino-3-(m-fluorophényl)-1-propanol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Le groupe nitro dans l'intermédiaire peut être réduit en amine.
Substitution : L'atome de fluor sur le cycle phényle peut être substitué par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés en conditions acides ou basiques.
Réduction : L'hydrure de lithium et d'aluminium ou l'hydrogène gazeux avec un catalyseur de palladium peuvent être utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en conditions basiques.
Principaux produits
Oxydation : Formation de cétones ou d'aldéhydes.
Réduction : Formation de l'amine correspondante.
Substitution : Formation de dérivés phényliques substitués.
Applications de la recherche scientifique
Le chlorhydrate de 2-amino-3-(m-fluorophényl)-1-propanol a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Recherché pour ses propriétés thérapeutiques potentielles, y compris son utilisation comme précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de 2-amino-3-(m-fluorophényl)-1-propanol implique son interaction avec des cibles moléculaires spécifiques. Le groupe amino peut former des liaisons hydrogène avec des molécules biologiques, tandis que le groupe fluorophényl peut interagir avec des régions hydrophobes. Ces interactions peuvent influencer l'activité biologique du composé et ses effets thérapeutiques potentiels.
Applications De Recherche Scientifique
2-Amino-3-(m-fluorophenyl)-1-propanol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(m-fluorophenyl)-1-propanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can interact with hydrophobic regions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- Chlorhydrate de 2-amino-3-(p-fluorophényl)-1-propanol
- Chlorhydrate de 2-amino-3-(o-fluorophényl)-1-propanol
- Chlorhydrate de 2-amino-3-(m-chlorophényl)-1-propanol
Unicité
Le chlorhydrate de 2-amino-3-(m-fluorophényl)-1-propanol est unique en raison de la position de l'atome de fluor sur le cycle phényle. Cet isomérie de position peut influencer la réactivité chimique et l'activité biologique du composé, le distinguant de ses homologues ortho- et para-substitués.
Propriétés
Numéro CAS |
64230-77-9 |
|---|---|
Formule moléculaire |
C9H13ClFNO |
Poids moléculaire |
205.66 g/mol |
Nom IUPAC |
2-amino-3-(3-fluorophenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H12FNO.ClH/c10-8-3-1-2-7(4-8)5-9(11)6-12;/h1-4,9,12H,5-6,11H2;1H |
Clé InChI |
HVQQUXYBPZLBQF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)CC(CO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl)amino]-3-methoxybenzamide](/img/structure/B12505723.png)
![(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid](/img/structure/B12505730.png)
![2-amino-6-[2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile](/img/structure/B12505742.png)


![2-{1-[(1-Hydroxy-3-phenylpropan-2-YL)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B12505759.png)
![3-Ethyl-5-({4-[methyl(phenyl)amino]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12505760.png)


![2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B12505790.png)
![2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12505795.png)

![2-[1-(4H-1,2,4-triazol-3-ylamino)ethylidene]indene-1,3-dione](/img/structure/B12505804.png)
